An In-Depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of a Key Synthetic Building Block
2-Bromo-N,N-dimethylacetamide, often abbreviated as BDMA, is a valuable building block in organic synthesis.[1] Its utility stems from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an effective alkylating agent.[2][3] This structural feature allows for the introduction of an acetamide moiety onto various nucleophiles, a common strategy in the synthesis of more complex organic molecules and biologically active compounds.[1] The dimethylamide group provides stability and influences the compound's solubility and reactivity profile.
This guide will explore the fundamental chemical and physical characteristics of 2-Bromo-N,N-dimethylacetamide, provide detailed synthesis and purification protocols, discuss its reactivity and mechanistic pathways, and outline its applications, particularly in the realm of drug discovery and development.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-N,N-dimethylacetamide is essential for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate handling and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 5468-77-9 | [4][5][6][7][8][9] |
| Molecular Formula | C4H8BrNO | [4][5][6][7][8][9][10] |
| Molecular Weight | 166.02 g/mol | [5][6][7][8][9][10] |
| Appearance | Solid | [9] |
| Melting Point | 72-73 °C | [6] |
| Boiling Point | 196.3 °C at 760 mmHg | [5] |
| Density | 1.395 g/cm³ | [5][7] |
| SMILES String | CN(C)C(=O)CBr | [5][7][9] |
| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [5][9] |
These properties are critical for designing experiments, calculating stoichiometry, and ensuring safe laboratory practices.
Synthesis and Purification: A Practical Approach
The synthesis of 2-Bromo-N,N-dimethylacetamide typically involves the reaction of a bromoacetyl halide with dimethylamine. A common and effective laboratory-scale synthesis is detailed below.
Synthesis Protocol: Amidation of Bromoacetyl Bromide
This protocol describes the synthesis of 2-Bromo-N,N-dimethylacetamide from N,N-dimethylamine hydrochloride and bromoacetyl bromide.
Step-by-Step Methodology:
-
To a stirred solution of N,N-dimethylamine hydrochloride (2 g, 24.52 mmol) in dichloromethane (20 mL), add N,N-diisopropylethylamine (DIPEA, 12.6 mL, 73.55 mmol) sequentially under an inert atmosphere.[6][11]
-
Maintain the reaction temperature at 0 °C and add bromoacetyl bromide (9.89 g, 19.04 mmol).[6][11]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.[6][11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (2 x 50 mL).[6][11]
-
Combine the organic phases, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[6][11]
Purification Protocol: Silica Gel Chromatography
Purification of the crude product is crucial to remove unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the crude 2-Bromo-N,N-dimethylacetamide in a minimal amount of the eluent.
-
Load the dissolved crude product onto the prepared silica gel column.
-
Elute the column with a mixture of 30% ethyl acetate in hexane.[6][11]
-
Collect the fractions and monitor their purity by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified N,N-dimethyl-bromoacetamide.[6]
The final product can be characterized by ¹H NMR and LC-MS to confirm its identity and purity.[6][11]
Synthesis Workflow Diagram
Caption: Generalized S(_N)2 mechanism of alkylation by 2-Bromo-N,N-dimethylacetamide.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 2-Bromo-N,N-dimethylacetamide. While a complete set of spectra is not publicly available from all sources, typical characterization data would include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
A reported ¹H NMR spectrum in CDCl₃ shows the following characteristic peaks:
-
δ 3.86 (s, 2H): Corresponds to the two protons of the methylene group (CH₂) adjacent to the bromine atom. [6][11]* δ 3.10 (s, 3H): Represents one of the N-methyl (CH₃) groups. [6][11]* δ 2.99 (s, 3H): Represents the other N-methyl (CH₃) group. [6][11]The two distinct signals for the N-methyl groups are due to the restricted rotation around the amide C-N bond, making them chemically non-equivalent.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling 2-Bromo-N,N-dimethylacetamide.
Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed). [9][12]* Precautionary Statements: P264, P270, P301 + P312, P501. [9][12]* GHS Pictograms: GHS07 (Exclamation mark). [9][12] Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. [13][14]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13][14]Avoid inhalation of dust and contact with skin and eyes. [13][14]* Storage: Store in a tightly closed container in a cool, dry place. [13]It is classified as a combustible solid. [9][12] In case of exposure, follow standard first-aid procedures and seek medical attention. [13][14]A comprehensive Safety Data Sheet (SDS) should always be consulted before use.
Applications in Research and Development
2-Bromo-N,N-dimethylacetamide is a versatile reagent with a growing number of applications in both academic research and industrial drug development.
-
Organic Synthesis: It serves as a key intermediate for the synthesis of a wide variety of organic compounds. [1]* Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active molecules with potential therapeutic applications. [1]Its role as an alkylating agent is particularly relevant in the design of enzyme inhibitors and covalent modifiers of proteins. [1]* Biochemical Research: It is utilized as a tool for studying enzyme inhibition and protein-protein interactions. [1]* Derivatization Agent: In a recent study, it was used as a derivatizing agent for the simultaneous quantification of reduced and oxidized aminothiols by LC-MS, highlighting its utility in analytical chemistry for redox biology research. [5]
Conclusion
2-Bromo-N,N-dimethylacetamide is a valuable and versatile chemical reagent with well-defined properties and reactivity. Its utility as an alkylating agent makes it an important tool for researchers and scientists, particularly in the fields of organic synthesis and drug development. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
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